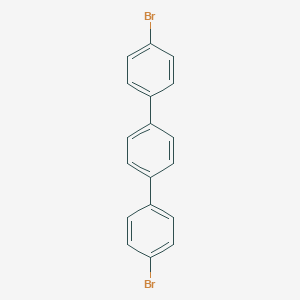

4,4''-Dibromo-p-terphenyl

Vue d'ensemble

Description

4,4’‘-Dibromo-p-terphenyl (also known as 4,4’'-二溴三联苯) is an important intermediate in the synthesis of terphenyl derivatives, liquid crystals, and some organic electroluminescent materials . It has significant biological activity, such as strong immunosuppressive activity, neuroprotective effects, coagulation effects, thrombosis, hetero-5-lipoxygenase inhibitory activity, and cytotoxic activity .

Synthesis Analysis

The synthesis of 4,4’‘-Dibromo-p-terphenyl involves a stepwise on-surface polymerization reaction leading to oriented graphene nanoribbons on Au (111) as the final product . The process starts from the precursor 4,4’‘-dibromo-p-terphenyl and uses the Ullmann coupling reaction followed by dehydrogenation and C-C coupling . The Ullmann coupling of 4,4’'-dibromo-p-terphenyl thermally catalyzed on a Ag (111) surface was studied by scanning tunneling microscopy .

Molecular Structure Analysis

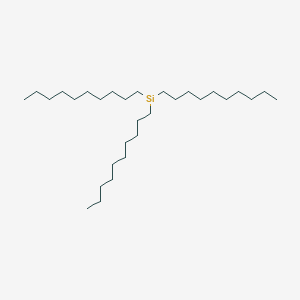

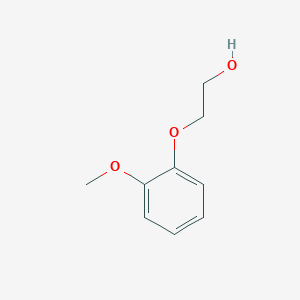

The molecular formula of 4,4’'-Dibromo-p-terphenyl is C18H12Br2 . The structure of this compound has been studied using various techniques, including scanning tunneling microscopy .

Chemical Reactions Analysis

The chemical reactions involving 4,4’‘-Dibromo-p-terphenyl have been studied extensively. One notable reaction is the Ullmann coupling reaction, which is used in the synthesis of this compound . The Ullmann coupling reaction pathways of 4,4’'-dibromo-p-terphenyl molecules can be controlled by pre-self-assembly .

Applications De Recherche Scientifique

Synthesis of Terphenyl Derivatives

4,4’'-Dibromo-p-terphenyl is an important intermediate in the synthesis of terphenyl derivatives . These derivatives have a wide range of applications in various fields, including materials science, pharmaceuticals, and organic electronics .

Liquid Crystal Materials

The compound is used in the synthesis of liquid crystal materials . These materials have unique properties such as variable transparency, high thermal stability, and the ability to conduct electricity. They are used in a variety of applications, including displays, sensors, and optical devices .

Organic Light-Emitting Diodes (OLEDs)

4,4’'-Dibromo-p-terphenyl is used in the production of certain organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, including television screens, computer monitors, and lighting systems .

Ullmann Coupling Reactions

The compound is used in Ullmann coupling reactions . In a recent study, researchers achieved a high polymerization yield of terphenyl molecules on a semiconductor surface by incorporating cobalt atoms as catalysts in the Ullmann coupling reaction . This opens up new possibilities for the bottom-up synthesis of carbon-based nanomaterials directly on semiconductor surfaces .

Surface Functionalization

4,4’'-Dibromo-p-terphenyl can be used to functionalize and modify the properties of surfaces . For example, it forms a self-assembled monolayer (SAM) on gold nanoparticles, which can be used in opto-electronic and other energy-based applications .

Biological Activities

p-Terphenyl compounds, which can be synthesized using 4,4’'-Dibromo-p-terphenyl, have been found to exhibit important biological activities . These include strong immunosuppressive activity, neuroprotective effects, coagulation effects, thrombosis, isomeric 5-lipoxygenase inhibitory activity, and cytotoxic activity .

Mécanisme D'action

Target of Action

4,4’'-Dibromo-p-terphenyl (DBTP) is primarily used as a key intermediate in the synthesis of terphenyl derivatives, liquid crystals, and certain organic electroluminescent materials . The primary targets of DBTP are therefore the molecular structures that these materials form.

Mode of Action

DBTP undergoes a process known as Ullmann coupling when thermally catalyzed on a surface such as Ag(111). This reaction involves the formation of carbon-carbon bonds at a single molecular level . The DBTP molecules partially debrominate and align along the surface after deposition at room temperature .

Biochemical Pathways

These activities include strong immunosuppressive activity, neuroprotective effects, coagulation effects, thrombosis, isomeric 5-lipoxygenase inhibitory activity, and cytotoxic activity .

Result of Action

The primary result of DBTP’s action is the formation of new molecular structures through the Ullmann coupling reaction. This reaction results in the formation of carbon-carbon bonds, leading to the creation of terphenyl derivatives, liquid crystals, and organic electroluminescent materials .

Safety and Hazards

Safety data sheets indicate that 4,4’'-Dibromo-p-terphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

1,4-bis(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIPJQIPFPRJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498987 | |

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4''-Dibromo-p-terphenyl | |

CAS RN |

17788-94-2 | |

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4''-Dibromo-p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4,4''-Dibromo-p-terphenyl (DBTP) readily adsorbs onto various metal surfaces, including gold (Au), silver (Ag), and copper (Cu). The bromine atoms in DBTP play a crucial role, undergoing catalytic cleavage (dehalogenation) on these surfaces. [, , , , , , , , , , , , , , ]. This dehalogenation leads to the formation of reactive radical species that can participate in various on-surface reactions, most notably Ullmann coupling [, , , , , , , ]. This process enables the formation of carbon-carbon bonds between adjacent DBTP molecules, ultimately leading to the creation of extended structures like poly(para-phenylene) (PPP) [, , , , , , , ]. Further processing can then transform these PPP chains into graphene nanoribbons (GNRs), highly sought-after materials for nanoelectronics [, , ].

A:

Molecular formula: C18H12Br2 []* Molecular weight: 388.09 g/mol * Spectroscopic data:* While the provided articles primarily focus on DBTP's on-surface reactivity and resulting structures, techniques like Raman spectroscopy are used to characterize the synthesized GNRs and confirm the absence of degradation products [].

A: The specific metal substrate significantly affects the reaction pathway and outcome. For instance, reversible dehalogenation is observed on Au(111), while on Cu(111), organometallic intermediates are predominantly formed, inhibiting reversibility []. Additionally, the activation temperatures for bromine scission and subsequent coupling reactions vary between different metals and their facets. For example, Au(110) and Au(100) require higher temperatures for Ullmann coupling and cyclodehydrogenation compared to Au(111) []. Ag(110) demonstrates intermediate properties, with the formation of organometallic intermediates involving silver adatoms before PPP formation [].

A: Yes, the presence of oxygen can significantly alter the reaction pathway of DBTP on metal surfaces. Instead of forming 1D polymers as seen in oxygen-free conditions, oxygen adsorption can promote the formation of 2D organometallic networks upon annealing []. This occurs due to oxygen stabilizing the organometallic segments formed during the reaction.

A: Density Functional Theory (DFT) calculations are extensively employed to complement experimental observations and provide insights into the energetics and mechanisms of DBTP's on-surface reactions [, , , , , ]. For example, DFT calculations revealed the energy gains associated with different configurations of DBTP molecules caged in porous supramolecular structures on Ag(111), stabilized by halogen and hydrogen bonds []. Additionally, DFT helps explain the different activation energies for bromine desorption from Ag and Au surfaces, explaining the varying kinetics of molecular chain and GNR formation [].

A: While the provided research focuses primarily on DBTP, studies using 1,4-dibromobenzene demonstrate that precursor length can influence the size of the resulting 2D organometallic networks on Cu(111) []. This suggests that structural modifications to the DBTP backbone could be used to tailor the properties and self-assembly of the resulting nanostructures.

A: Adding metal atom catalysts, such as cobalt, can significantly enhance the efficiency of the Ullmann coupling reaction involving DBTP on less reactive surfaces like TiO2(110) [, ]. Cobalt atoms facilitate debromination at room temperature, leading to a higher yield of poly-para-phenylene (PPP) by reducing the desorption of DBTP molecules during the reaction.

A: Yes, DBTP has been successfully used in conjunction with boron precursors to create mixed-dimensional heterostructures composed of 2D borophene and 1D armchair graphene nanoribbons (aGNRs) []. This self-assembly process highlights the versatility of DBTP as a building block for complex nanomaterials.

A: Utilizing light in conjunction with heat can significantly lower the activation temperatures for each stage of the Ullmann coupling reaction involving DBTP []. This light-assisted approach enhances the reactivity of less reactive surfaces, such as Ag(100), enabling PPP synthesis at lower temperatures and providing an additional parameter for controlling on-surface synthesis [].

A: Raman spectroscopy confirms the stability of GNRs synthesized from DBTP after exposure to air []. The presence of characteristic GNR vibrational modes and the absence of degradation-related fingerprints suggest their suitability for applications outside controlled environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)